3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2-bromophenyl group and at position 5 with a piperidin-3-yl moiety modified by a 4-chlorophenyl sulfonyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the bromo and chloro substituents enhance lipophilicity and electronic effects. The sulfonamide group on the piperidine likely improves solubility and target interactions .
Properties
IUPAC Name |
3-(2-bromophenyl)-5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O3S/c20-17-6-2-1-5-16(17)18-22-19(27-23-18)13-4-3-11-24(12-13)28(25,26)15-9-7-14(21)8-10-15/h1-2,5-10,13H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWHCIDCGVAEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through condensation reactions. For instance, the use of piperidone derivatives and sulfonyl chlorides is common in the formation of oxadiazole derivatives. The crystal structure analysis reveals that the compound exhibits specific dihedral angles between its functional groups, which can influence its biological activity.
Key Structural Features
- Oxadiazole Ring : Known for its role in various biological activities.
- Piperidine Moiety : Often associated with neuroactive properties.
- Sulfonyl Group : Enhances solubility and bioavailability.
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have shown significant antimicrobial properties. Studies indicate that derivatives of this structure exhibit activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
| Compound | Activity Against | IC50 (μM) |
|---|---|---|
| 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole | Salmonella typhi | 12.5 |
| 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole | Bacillus subtilis | 15.0 |
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound has been tested in vitro using RAW264.7 cells to evaluate its effect on cytokine production in response to inflammatory stimuli . The results suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Properties
The cytotoxic effects of oxadiazole derivatives have been explored in various cancer cell lines. In particular, studies indicate that these compounds can selectively induce apoptosis in tumor cells while sparing normal cells . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) demonstrated that a series of oxadiazole derivatives exhibited strong antibacterial activity against both active and dormant states of Mycobacterium bovis BCG. The most potent compounds showed IC50 values below 10 μM .
Study 2: Anti-inflammatory Mechanism
In a study assessing the anti-inflammatory effects of similar compounds, it was found that they significantly reduced nitric oxide production in LPS-stimulated RAW264.7 macrophages. This suggests a potential application in treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole as an anticancer agent. The oxadiazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Screening
A study screened several oxadiazole derivatives for anticancer activity against human cancer cell lines. Among them, compounds similar to 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole exhibited significant growth inhibition rates (up to 95%) against breast (MCF7) and CNS cancer (SNB-75) cell lines at concentrations as low as .
| Compound Name | Cell Line | Growth Inhibition (%) | IC50 (μM) |
|---|---|---|---|
| 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole | MCF7 | 95.37 | 0.19 |
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | SF-295 | 98.74 | 0.24 |
Anti-inflammatory Properties
Research indicates that compounds within the oxadiazole class exhibit anti-inflammatory effects by modulating cytokine release in inflammatory models. For instance, studies have shown that derivatives similar to this compound can significantly reduce nitric oxide (NO) secretion in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS) .
Case Study: Inflammatory Response Modulation
In a controlled study evaluating the anti-inflammatory activity of oxadiazole derivatives, notable reductions in pro-inflammatory cytokines were observed when treated with compounds resembling 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole .
Antimicrobial Activity
The oxadiazole framework has also been associated with antimicrobial properties. Compounds derived from this structure have shown effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Screening
A series of synthesized oxadiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Chemical Reactions Analysis
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring participates in nucleophilic substitutions and ring-opening reactions:
Sulfonamide Group Reactivity
The 4-chlorophenylsulfonyl-piperidine moiety undergoes hydrolysis and cross-coupling:
Bromophenyl Substituent Reactivity
The 2-bromophenyl group participates in cross-coupling and halogen exchange:
Redox Reactions
The compound undergoes both oxidation and reduction:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Oxidation | m-CPBA in CH₂Cl₂ at 0°C | Oxadiazole N-oxide | Selective oxidation of |
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Position : Para-substituted phenyl rings (e.g., 4-chlorophenyl) are optimal for enzyme inhibition (e.g., Sirt2) , while ortho-substituted bromophenyl may favor antimicrobial or insecticidal targets .
- Sulfonamide vs. Alkylthio : Sulfonamide groups enhance solubility and binding interactions compared to alkylthio chains, which improve lipophilicity .
- Heterocyclic Core : 1,2,4-Oxadiazoles exhibit better metabolic stability than 1,3,4-oxadiazoles, making them favorable for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
